Ro 8-4304 Hydrochloride

Übersicht

Beschreibung

Ro 8-4304 Hydrochloride is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype . This compound is known for its voltage-independent and non-competitive antagonistic properties, making it a valuable tool in neuropharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ro 8-4304 Hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

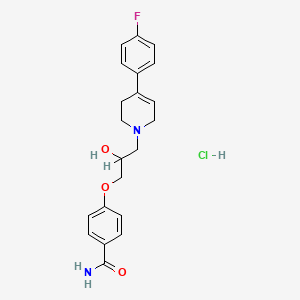

Formation of the Core Structure: The synthesis begins with the preparation of 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the core structure using optimized reaction conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Conversion to Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt form and further purified to achieve the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

Ro 8-4304 Hydrochloride primarily undergoes:

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the aromatic ring would yield halogenated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Ro 8-4304 Hydrochloride is primarily employed in neuropharmacological research to investigate the role of NMDA receptors in various neurological disorders. Its selective antagonism allows researchers to dissect the specific contributions of GluN2B receptors in:

- Learning and Memory : Studies indicate that NMDA receptors are crucial for synaptic plasticity, which underlies learning and memory processes. Ro 8-4304 can help elucidate the mechanisms involved in these cognitive functions .

- Neurological Disorders : Research has focused on its potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain management. By selectively inhibiting GluN2B receptors, Ro 8-4304 may mitigate excitotoxicity linked to these disorders .

Drug Development

The compound serves as a lead compound for developing new NMDA receptor antagonists. Its unique selectivity profile can guide the design of novel drugs aimed at treating neurological conditions while minimizing side effects associated with non-selective NMDA antagonists .

Biological Research

This compound is utilized to explore synaptic transmission and plasticity mechanisms. It aids in understanding how NMDA receptor activity influences neuronal survival and apoptosis through calcium ion modulation .

Study on Neuroprotection

A study published in Neuroscience Letters demonstrated that this compound exhibited neuroprotective effects in both in vitro and in vivo models of ischemia. The compound was shown to reduce neuronal death by modulating excitotoxic pathways associated with excessive glutamate release .

Impact on Autoimmune Responses

Another investigation explored Ro 8-4304's effects on autoimmune phenotypes in plant models. The findings suggested that the compound could influence calcium signaling pathways relevant to immune responses, indicating broader biological implications beyond mammalian systems .

Wirkmechanismus

Ro 8-4304 Hydrochloride exerts its effects by selectively binding to the NR2B subunit of NMDA receptors. This binding inhibits the receptor’s activity in a voltage-independent manner, preventing the influx of calcium ions and subsequent neuronal excitation. The compound’s non-competitive antagonism means it does not compete with the natural ligand (glutamate) for binding but rather binds to a different site on the receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ifenprodil: Another NR2B-selective NMDA receptor antagonist.

Eliprodil: Similar in structure and function to Ro 8-4304 Hydrochloride.

Traxoprodil: A potent and selective NR2B antagonist.

Uniqueness

This compound is unique due to its high selectivity for the NR2B subunit and its non-competitive, voltage-independent antagonistic properties. This makes it particularly useful in research settings where precise modulation of NMDA receptor activity is required .

Biologische Aktivität

Ro 8-4304 hydrochloride is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the NR2B subunit. This compound has garnered attention for its neuroprotective properties and its potential therapeutic applications in neurological disorders. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : CHFNO.HCl

- Molecular Weight : 406.88 g/mol

- CAS Number : 1312991-77-7

- Purity : ≥99% (HPLC)

Ro 8-4304 acts primarily as a non-competitive antagonist at NMDA receptors, exhibiting a significant selectivity for the NR2B subunit over NR2A. The compound's IC50 value for NR2B is approximately 0.39 µM, indicating a strong inhibitory effect compared to over 100-fold higher values for NR2A receptors .

The NMDA receptor is crucial for various neurological processes, including synaptic plasticity and memory formation. By selectively inhibiting NR2B-containing receptors, Ro 8-4304 can modulate excitatory neurotransmission and potentially mitigate excitotoxicity associated with conditions such as ischemia and neurodegenerative diseases .

Neuroprotective Effects

Numerous studies have demonstrated the neuroprotective effects of Ro 8-4304 in both in vitro and in vivo models:

- In Vitro Studies : Ro 8-4304 has been shown to inhibit NMDA-induced currents in Xenopus oocytes expressing NR1/NR2B receptors, highlighting its role in reducing excitotoxicity .

- In Vivo Studies : Experimental models of ischemia have revealed that Ro 8-4304 administration can protect neurons from damage caused by excessive glutamate release, which is often seen during stroke events .

Case Studies

Several case studies have reported on the efficacy of Ro 8-4304:

- A study by Kew et al. (1998) illustrated that Ro 8-4304 effectively reduced locomotor activity changes in animal models, suggesting its potential use in managing symptoms related to excitatory neurotransmission disorders .

- Another investigation highlighted the compound's ability to reduce neuronal death in models of acute ischemic injury, supporting its therapeutic potential in stroke management .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Kew et al., 1998 | Xenopus oocytes | Demonstrated selective inhibition of NR2B over NR2A with an IC50 of ~0.39 µM. |

| Alomone Labs | In vitro neuronal cultures | Showed neuroprotective effects against NMDA-induced excitotoxicity. |

| Tocris Bioscience | Various animal models | Indicated potential for treating neurological disorders through modulation of NMDA receptor activity. |

Eigenschaften

IUPAC Name |

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOXWHKUQOFFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017637 | |

| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-77-7 | |

| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.